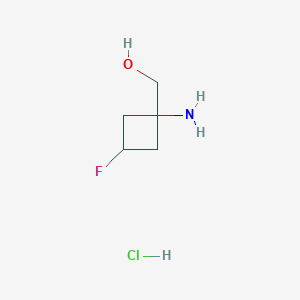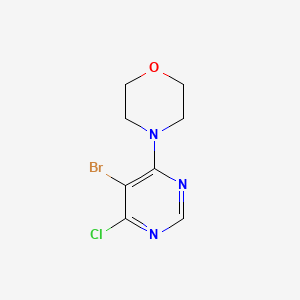
4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is C8H9BrClN3O . The InChI code is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 .
Physical And Chemical Properties Analysis
The molecular weight of “4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is 278.53 g/mol . It is a solid at room temperature .
Applications De Recherche Scientifique
Synthesis of Intermediate Compounds in Pharmacological Research
4-(Pyrimidin-4-yl)morpholines have been utilized as key intermediates in the synthesis of compounds with pharmacological potential. For example, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been synthesized as intermediates that inhibit tumor necrosis factor alpha and nitric oxide, showcasing their utility in cancer research (Lei et al., 2017).PI3K and PIKKs Inhibition Research
The molecule has been identified as a privileged pharmacophore for the inhibition of PI3K and PIKKs, essential pathways in cell signaling. The utility of morpholine as a kinase hinge binder, particularly in co-planar conformations with adjacent aromatic cores, is significant for research into selective kinase inhibitors, as seen in the study of novel inhibitors of the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).Antimicrobial Research
Morpholine analogues, including 4-(Pyrimidin-4-yl)morpholines, have been used in the synthesis of compounds with significant antimicrobial properties. This includes efficacy against various bacterial and fungal strains, indicating the molecule's potential as a building block for new antimicrobial agents (Desai et al., 2013).Parkinson's Disease Research
The molecule has been involved in the synthesis of potential PET agents for imaging LRRK2 enzyme in Parkinson's disease. This highlights its role in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).Analgesic Activity Research
Research has been conducted on pyrimidine derivatives, including those with morpholine groups, for their analgesic and ulcerogenic activities. This indicates the potential use of these compounds in pain management and the study of their safety profiles (Chaudhary et al., 2012).Anti-inflammatory Agents Research
Pyrimidine derivatives containing morpholine analogues have been synthesized and evaluated for their anti-inflammatory activities, suggesting their potential in developing new anti-inflammatory drugs (Chaydhary et al., 2015).Cancer Research
Some 4-anilinoquinazolines, substituted by morpholine groups, have been tested for their cytotoxic effects and structure-activity relationships in cancer research. The study of these compounds contributes to understanding their potential as cancer therapeutics (Jantová et al., 2001).
Safety And Hazards
“4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-(5-bromo-6-chloropyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDFJROGIOVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



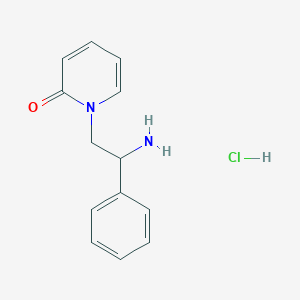
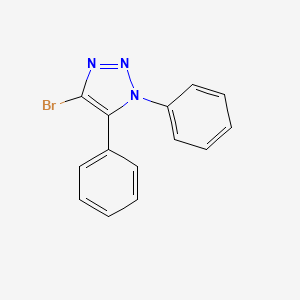
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)
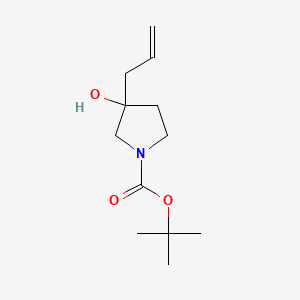
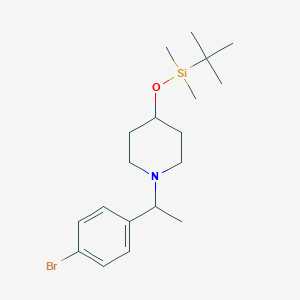
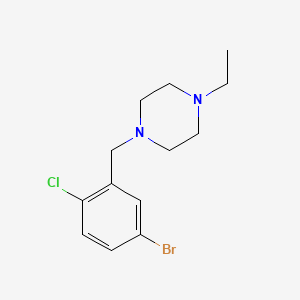
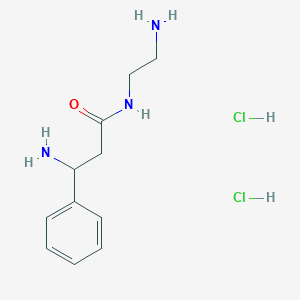
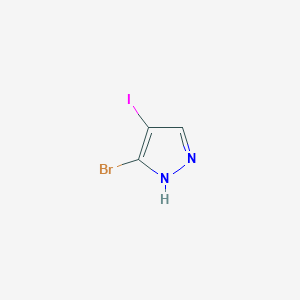
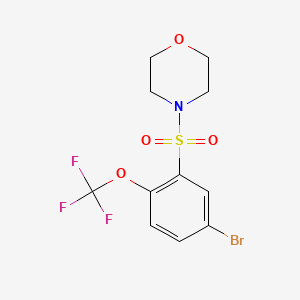
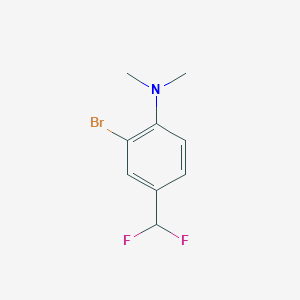
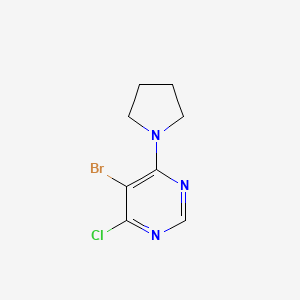
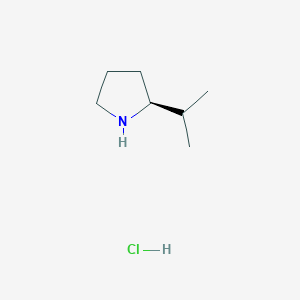
![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)
